Benzene, iodobis(trifluoromethyl)-
Description
Historical Trajectory of Hypervalent Iodine Reagents in Organic Synthesis
The journey of hypervalent iodine chemistry began in 1886 with the synthesis of (dichloroiodo)benzene by the German chemist Conrad Willgerodt. enamine.netresearchgate.net However, it was not until the latter half of the 20th century that the synthetic potential of these compounds was fully appreciated. enamine.net A significant resurgence of interest occurred in the last few decades, driven by the need for more sustainable and less toxic reagents in organic synthesis. enamine.net
Key milestones in the history of hypervalent iodine reagents include the development of now-common oxidizing agents like (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂) and Dess-Martin periodinane. researchgate.net The realization that hypervalent iodine compounds could mimic the reactivity of heavy metal reagents such as those based on lead(IV), thallium(III), and mercury(II), but without their associated toxicity, was a major turning point. enamine.net This led to their widespread adoption for a variety of oxidative transformations. enamine.netchemicalbook.com More recently, the focus has shifted towards their application in group transfer reactions, including the transfer of alkyl, aryl, and, notably, perfluoroalkyl groups. nih.govmdpi.com
Significance of Trifluoromethyl Groups in Contemporary Chemical Science
The trifluoromethyl group is a privileged substituent in modern drug design and materials science. nih.govenamine.net Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability make it a valuable tool for fine-tuning the properties of organic molecules. rsc.orgacs.org In medicinal chemistry, the introduction of a CF₃ group can lead to:
Enhanced Metabolic Stability: The high strength of the carbon-fluorine bond makes the CF₃ group resistant to metabolic degradation, thereby increasing the half-life of a drug. rsc.org
Improved Binding Affinity: The electronic properties of the CF₃ group can favorably influence interactions with biological targets. rsc.org
Increased Lipophilicity and Bioavailability: The lipophilic nature of the CF₃ group can improve a molecule's ability to cross cell membranes. rsc.orggoogle.com
These beneficial effects have led to the incorporation of the trifluoromethyl group in a wide range of pharmaceuticals, including antidepressants, anti-inflammatory drugs, and antiviral agents. tcichemicals.com In materials science, trifluoromethylated compounds are utilized in the development of advanced polymers, liquid crystals, and other functional materials due to their unique thermal and electronic properties. rsc.org
Role of Benzene-Derived Hypervalent Iodine Species in Modern Synthetic Methodologies
The development of stable and reactive hypervalent iodine reagents capable of delivering a trifluoromethyl group has revolutionized the field of perfluoroalkylation. Benzene-derived species, in particular, have played a central role in this advancement. These reagents can be broadly categorized based on their mode of action: electrophilic and radical trifluoromethylation.
Electrophilic Trifluoromethylation: Reagents such as the Togni reagents and Umemoto reagents are prominent examples of electrophilic trifluoromethylating agents. acs.orgenamine.netwikipedia.orgnih.gov These compounds feature a hypervalent iodine atom bonded to a trifluoromethyl group and are capable of transferring a "CF₃⁺" equivalent to a wide range of nucleophiles, including carbanions, enolates, and heteroatoms. enamine.netacs.orgrsc.org The reactivity of these reagents can be fine-tuned by modifying the substituents on the benzene (B151609) ring of the iodane. acs.org
Radical Trifluoromethylation: Certain benzene-derived hypervalent iodine reagents can also serve as sources of the trifluoromethyl radical (•CF₃) under appropriate conditions, such as photoredox catalysis. researchgate.netsemanticscholar.orgprinceton.edu This radical can then participate in a variety of addition and substitution reactions, providing a complementary approach to electrophilic methods for the trifluoromethylation of arenes and alkenes. researchgate.netprinceton.edu
The compound "Benzene, iodobis(trifluoromethyl)-" falls within this class of reagents, offering a direct route to introduce two trifluoromethyl groups. The specific reactivity and applications of this and related compounds are areas of active research, promising to further expand the synthetic chemist's toolkit for the preparation of valuable trifluoromethylated molecules.
Research Findings on Trifluoromethylating Reagents
The development of effective trifluoromethylating agents has been a major focus of research. Below are tables summarizing key information on prominent reagents and the reactivity of benzene-derived hypervalent iodine species.
Table 1: Prominent Hypervalent Iodine-Based Trifluoromethylating Reagents
| Reagent Name | Structure | Reagent Type | Key Features | Typical Applications |
|---|---|---|---|---|
| Togni Reagent I | 1-(Trifluoromethyl)-3,3-dimethyl-1,3-dihydro-1,2-benziodoxole | Electrophilic | Commercially available, stable solid. enamine.net | Trifluoromethylation of β-ketoesters, thiols, and phosphines. enamine.netbeilstein-journals.org |
| Togni Reagent II | 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one | Electrophilic | More reactive than Togni Reagent I, but thermally less stable. enamine.netwikipedia.orgtcichemicals.com | Trifluoromethylation of alcohols, phenols, and unactivated olefins (with copper catalysis). enamine.netwikipedia.org |
| Umemoto Reagents | S-(Trifluoromethyl)dibenzothiophenium salts | Electrophilic | Highly reactive, broad substrate scope. rsc.orgenamine.netnih.gov | Trifluoromethylation of a wide range of C-, N-, O-, S-, and P-nucleophiles. rsc.orgnih.govresearchgate.net |
| Yagupolskii-Umemoto Reagent | Diaryl(trifluoromethyl)sulfonium salts | Electrophilic | Among the first electrophilic trifluoromethylating reagents developed. nih.gov | Trifluoromethylation of thiophenolates. nih.gov |
Table 2: Reactivity of Benzene-Derived Hypervalent Iodine Species in Trifluoromethylation
| Reaction Type | Substrate | Reagent | Conditions | Product | Yield |
|---|---|---|---|---|---|
| Electrophilic C-Trifluoromethylation | β-Ketoester | Togni Reagent I | Base | α-Trifluoromethyl-β-ketoester | Good to Excellent researchgate.net |
| Electrophilic O-Trifluoromethylation | Phenol | Togni Reagent II | - | Aryl trifluoromethyl ether | Varies wikipedia.org |
| Radical Trifluoromethylation | Arene | Triflyl chloride (TfCl) with photoredox catalyst | Visible light, Ru(bpy)₃Cl₂ | Trifluoromethylated arene | Good to Excellent princeton.edunih.gov |
| Copper-Catalyzed Trifluoromethylation | Aryl Iodide | 2-Trifluoromethylated benzimidazoline | CuI (cat.), 2,2'-bipyridyl | Trifluoromethylated arene | High beilstein-journals.org |
Structure
2D Structure
3D Structure
Properties
CAS No. |
120796-62-5 |
|---|---|
Molecular Formula |
C8H3F6I |
Molecular Weight |
340.00 g/mol |
IUPAC Name |
1-iodo-2,3-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H3F6I/c9-7(10,11)4-2-1-3-5(15)6(4)8(12,13)14/h1-3H |
InChI Key |
INLWIYZJIFGOTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)I)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Synthetic Methodologies for Benzene Derived Iodobis Trifluoromethyl Type Reagents
Strategies for the Construction of the Hypervalent Iodine Center with Aryl and Perfluoroalkyl Ligands
Precursor Synthesis of Aryl Iodides
The synthesis of the target reagents typically begins with the preparation of appropriately substituted aryl iodides. A variety of methods are available for the synthesis of these precursors, allowing for the introduction of a wide range of functional groups into the final reagent.
One common method for the synthesis of aryl iodides is the Sandmeyer-type reaction, which involves the diazotization of anilines followed by treatment with an iodide source. nih.govresearchgate.net A metal-free approach for this transformation utilizes halogen abstraction from diiodomethane. nih.gov This one-pot reaction proceeds in moderate to excellent yields without the need to isolate the diazonium salt intermediate. nih.govresearchgate.netnih.gov
Another versatile method is the ipso-iodination of arylboronic acids. This reaction can be achieved using molecular iodine in the presence of a base like potassium carbonate, offering a metal-free and cost-effective route. organic-chemistry.org Alternatively, N-iodosuccinimide (NIS) can be used as the iodinating agent. organic-chemistry.org For instance, the reaction of arylboronic acids with NIS provides the corresponding aryl iodides in good to excellent yields and with high regioselectivity. organic-chemistry.org A catalytic amount of copper iodide can promote the rate of iodination of aryl boronic acids with the in situ generated N-iodomorpholinium iodide (NIMI) from morpholine (B109124) and molecular iodine. rsc.org
The following table summarizes some representative methods for the synthesis of aryl iodide precursors.
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 4-Aminobenzonitrile | NaNO₂, BrCCl₃, HOAc, CH₂Cl₂/H₂O, rt, 1 h | 4-Bromobenzonitrile | 84 | nih.gov |
| 4-Chloroaniline | NaNO₂, CH₂I₂, HOAc, CH₂Cl₂/H₂O, rt, 1 h | 1-Chloro-4-iodobenzene | 82 | nih.gov |
| Phenylboronic acid | I₂, K₂CO₃, MeCN, 80 °C, 12 h | Iodobenzene | 95 | organic-chemistry.org |
| 4-Methoxyphenylboronic acid | I₂, K₂CO₃, MeCN, 80 °C, 12 h | 4-Iodoanisole | 92 | organic-chemistry.org |
| 4-Formylphenylboronic acid | I₂, K₂CO₃, MeCN, 80 °C, 12 h | 4-Iodobenzaldehyde | 98 | organic-chemistry.org |
| 4-Chlorophenylboronic acid | NIMI, CuI (cat.), MeCN, rt | 1-Chloro-4-iodobenzene | 95 | rsc.org |
Introduction of Trifluoromethyl Groups onto the Iodine Center
A critical step in the synthesis of benzene-derived iodobis(trifluoromethyl)-type reagents is the introduction of the trifluoromethyl (CF₃) groups onto the iodine center of the aryl iodide precursor. This is typically achieved through oxidative trifluoromethylation.
A prominent class of these reagents are the benziodoxol(on)es, such as the Togni reagents. The synthesis of 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one, a widely used Togni reagent, can be accomplished in a one-pot, three-step process starting from 2-iodobenzoic acid. ntnu.no This involves the oxidation of the aryl iodide, followed by the introduction of the trifluoromethyl group using a CF₃ source like the Ruppert-Prakash reagent (TMSCF₃). ntnu.nowordpress.com
The direct synthesis of acyclic aryl(bis(trifluoromethyl))iodinanes, ArI(CF₃)₂, is more challenging. However, related hypervalent iodine compounds with trifluoromethyl groups can be synthesized. For example, the reaction of aryl iodides with trifluoromethyl sources in the presence of an oxidizing agent can lead to the formation of ArI(CF₃)X species, where X is another ligand.
Fluorination Techniques for Bis(trifluoromethyl) Substructures on Benzene (B151609) Scaffolds
The synthesis of reagents where the benzene ring itself is substituted with two trifluoromethyl groups requires specific fluorination techniques. These methods are essential for creating the bis(trifluoromethyl)benzene scaffold.
A common approach involves the fluorination of the corresponding bis(trichloromethyl)benzene with reagents like antimony trifluoride, often in the presence of a catalyst such as antimony pentachloride. Another method is the use of sulfur tetrafluoride (SF₄) to fluorinate dicarboxylic acids. nih.gov The development of catalytic methods for direct C-H trifluoromethylation is also an active area of research, which could provide more direct routes to these scaffolds. nih.gov
Optimization of Reaction Conditions and Catalyst Systems for Reagent Synthesis
The efficiency and practicality of synthesizing benzene-derived iodobis(trifluoromethyl)-type reagents are highly dependent on the optimization of reaction conditions and the choice of catalyst systems.
For the synthesis of Togni-type reagents, significant improvements have been made by replacing stoichiometric oxidants like sodium metaperiodate with more efficient and safer alternatives such as trichloroisocyanuric acid. acs.org This has led to simplified one-pot procedures with shorter reaction times and less stringent temperature control. acs.org
Copper catalysts are frequently employed in trifluoromethylation reactions involving these hypervalent iodine reagents. For instance, the copper-catalyzed allylic trifluoromethylation of alkenes using Togni's reagent is a well-established method. organic-chemistry.org The optimization of the copper source (e.g., CuI, CuCl, CuBr, CuOAc) and ligands can significantly impact the reaction yield and selectivity. nih.gov In some cases, N-heterocyclic carbene (NHC) catalysis has been utilized to enable radical trifluoromethylation reactions with Togni reagents. acs.org The choice of solvent, base, and temperature are also critical parameters that need to be carefully optimized for each specific transformation.
The following table highlights the effect of different catalysts on the yield of a model trifluoromethylation/azirination reaction. nih.gov
| Catalyst | Yield (%) |
| CuI | 75 |
| CuCl | 68 |
| CuBr | 71 |
| CuOAc | 65 |
Green Chemistry Principles in the Preparation of Such Reagents
The application of green chemistry principles to the synthesis of hypervalent iodine reagents is an area of growing importance. The goal is to develop more sustainable and environmentally benign synthetic routes.
Key strategies include the use of safer and more atom-economical oxidants. For example, the use of trichloroisocyanuric acid instead of periodates reduces waste and improves safety. acs.org The development of catalytic systems, where the hypervalent iodine species is generated in situ and regenerated in a catalytic cycle, is a major focus. This minimizes the use of stoichiometric iodine reagents and the generation of iodoarene byproducts. nsf.gov
Water-soluble hypervalent iodine reagents are also being developed to reduce the reliance on volatile organic solvents. thieme-connect.de Furthermore, mechanochemical methods, which involve solvent-free or low-solvent reactions in a ball mill, are being explored as a green alternative to traditional solution-based synthesis. iupac.org The assessment of green metrics, such as the E-factor (environmental factor), which quantifies the amount of waste produced per unit of product, is crucial for evaluating the sustainability of different synthetic routes. iupac.org The use of renewable starting materials and energy-efficient processes are also important considerations in the design of greener syntheses for these valuable reagents. rsc.org
Mechanistic Investigations of Reactivity Mediated by Benzene, Iodobis Trifluoromethyl Type Reagents
Fundamental Mechanistic Pathways in Hypervalent Iodine Chemistry
The general reactivity of hypervalent iodine(III) reagents, such as those in the ArIX₂ family, is characterized by several fundamental processes that underpin their utility in synthesis. acs.org These compounds typically adopt a trigonal bipyramidal geometry where the most electronegative ligands occupy the axial positions. acs.org The bonds between the central iodine atom and its ligands are often described as three-center-four-electron (3c-4e) bonds, which are longer and more polarized than typical covalent bonds. acs.orgrsc.org This inherent polarity renders the iodine center highly electrophilic and susceptible to nucleophilic attack, a key feature driving its reactivity. rsc.orgprinceton.edu
A crucial first step in many reactions mediated by hypervalent iodine(III) compounds is ligand exchange. rsc.org This process involves the substitution of one or more ligands on the iodine center with a substrate molecule or another nucleophile. The exact mechanism of ligand exchange is still a subject of study, but two primary pathways are considered: a dissociative pathway and an associative pathway. rsc.org
In the dissociative pathway , a ligand first detaches from the iodine(III) center to form a transient, highly reactive dicoordinated intermediate. This intermediate is then captured by the incoming nucleophile. rsc.org Conversely, the associative pathway involves the initial formation of a tetracoordinated intermediate through the attack of the nucleophile on the iodine center, followed by the departure of a leaving group. rsc.org Experimental evidence from solution-phase studies and the isolation of stable tetracoordinated hypervalent iodine species lend support to the associative pathway being more probable in many cases. rsc.org
The reactivity of hypervalent iodine compounds is often discussed in terms of analogies to oxidative addition and reductive elimination, two fundamental reaction types in transition metal chemistry. acs.orgwikipedia.org While not identical, these concepts provide a useful framework for understanding the transformations mediated by these reagents.
Oxidative addition in the context of hypervalent iodine chemistry typically refers to the process where the iodine center's oxidation state and coordination number increase. wikipedia.org For instance, the formation of a hypervalent iodine(III) species from an iodine(I) precursor can be viewed as an oxidative addition.
More central to the reactivity of reagents like "Benzene, iodobis(trifluoromethyl)-" is the concept of reductive elimination . This process involves the formation of a new bond between two ligands attached to the iodine center, with the concomitant reduction of the iodine from a hypervalent state (e.g., I(III)) to a lower oxidation state (e.g., I(I)). rsc.org The facile and energetically favorable nature of this reduction makes the iodonio group an exceptionally good leaving group, often referred to as a "hypernucleofuge". rsc.org
It is important to note that while the term "reductive elimination" is commonly used, some researchers prefer the term "ligand coupling" to describe this process in hypervalent iodine chemistry to distinguish it from the mechanistically distinct processes in transition metal catalysis. rsc.org The key outcome, however, remains the same: the formation of a new chemical bond and the reduction of the iodine center.
Ligand coupling is a key bond-forming step in many reactions mediated by hypervalent iodine reagents. rsc.orgcore.ac.uk This process involves the concerted or stepwise formation of a new bond between two ligands that were initially attached to the iodine atom. core.ac.uk The stereochemical outcome of ligand coupling reactions can provide insights into the mechanism. A concerted process, for example, is expected to proceed with retention of the stereochemical configuration of the migrating group. rsc.org
The general reaction pattern for many hypervalent iodine reagents can be summarized as a sequence of ligand exchange followed by ligand coupling (or reductive elimination). rsc.org This two-step process forms the basis for a wide range of oxidative transformations, including the introduction of functional groups like the trifluoromethyl group. rsc.org
Electron Transfer Mechanisms in Trifluoromethylation Reactions
The introduction of a trifluoromethyl (CF₃) group into organic molecules is of significant interest in medicinal and agricultural chemistry. wikipedia.orgresearchgate.net Hypervalent iodine reagents have emerged as important tools for trifluoromethylation, and the mechanisms of these reactions often involve electron transfer processes.
In addition to the ionic pathways described above, hypervalent iodine(III) reagents can also react via single electron transfer (SET) mechanisms. acs.org In an SET process, the hypervalent iodine compound acts as a single-electron oxidant, accepting an electron from a suitable donor. acs.org This one-electron reduction of the I(III) reagent can lead to the formation of radical species, opening up pathways for radical-mediated transformations. acs.org
The feasibility of an SET pathway is dependent on the redox potentials of both the hypervalent iodine reagent and the substrate. For trifluoromethylation reactions, an SET from a nucleophilic substrate to the iodine(III) reagent would generate a substrate radical cation and a transient iodine(II) species, which would then likely fragment to release a trifluoromethyl radical.
Visible light photocatalysis has become a powerful tool for initiating SET processes in trifluoromethylation reactions. acs.org In such systems, a photocatalyst absorbs light and, in its excited state, can engage in an SET event with either the hypervalent iodine reagent or the substrate to initiate the radical chain reaction. acs.org
The generation of the trifluoromethyl radical (•CF₃) is a key step in many trifluoromethylation reactions. researchgate.netnih.gov Hypervalent iodine reagents of the "Benzene, iodobis(trifluoromethyl)-" type can serve as sources of •CF₃ radicals through several pathways.
One such pathway is the homolytic cleavage of the weak iodine-CF₃ bond, which can be induced thermally or photochemically. acs.org The resulting •CF₃ radical is a highly reactive, electrophilic species that can then engage in a variety of bond-forming reactions. researchgate.net
Alternatively, as mentioned in the previous section, SET reduction of the hypervalent iodine reagent can lead to the formation of the •CF₃ radical. researchgate.netacs.org Once generated, the •CF₃ radical can participate in a radical chain reaction. A typical propagation cycle might involve:
Addition: The •CF₃ radical adds to an unsaturated substrate, such as an alkene or arene, to form a new carbon-centered radical.
Propagation: This new radical can then react further, for example, by abstracting an atom from another molecule to propagate the chain, or by being oxidized or reduced to form a final product and regenerate a species that can continue the chain.
The specific pathways for radical generation and propagation will depend on the reaction conditions, the nature of the substrate, and the presence of any additives or catalysts. researchgate.net Mechanistic studies, often involving a combination of experimental techniques and computational modeling, are crucial for elucidating the complex interplay of these radical processes. researchgate.net
Electrophilic and Nucleophilic Activation Modes
Reagents of the Benzene (B151609), iodobis(trifluoromethyl)- type, more generally represented as ArI(CF₃)₂, can be activated through various modes, leading to products derived from what can be formally considered electrophilic (CF₃⁺), radical (CF₃•), or even nucleophilic (CF₃⁻) trifluoromethylation. The specific pathway is often dictated by the reaction conditions, the nature of the substrate, and the presence of additives or catalysts.
The predominant mode of reactivity for many hypervalent iodine(III) trifluoromethylating agents is through an electrophilic pathway. The highly electronegative trifluoromethyl groups and the electron-withdrawing nature of the aryl backbone render the iodine atom electrophilic. Interaction with a nucleophile typically proceeds via ligand exchange at the iodine center, followed by reductive elimination. Lewis acids can enhance the electrophilicity of the iodine center, thereby promoting the reaction. DFT calculations on related acyloxy(phenyl)trifluoromethyl-λ³-iodanes, PhI(CF₃)OAc, have shown that the energy of the Lowest Unoccupied Molecular Orbital (LUMO) is lowered upon coordination of a Lewis acid, facilitating the transfer of the CF₃ group researchgate.net.
In addition to the two-electron, ionic pathway, single-electron transfer (SET) mechanisms are also prominent, leading to the formation of a trifluoromethyl radical (CF₃•). This radical is known to be electrophilic in nature, a characteristic that has been rationalized through computational studies. nih.govresearchgate.netescholarship.org The electrophilicity of the CF₃• radical is a consequence of the strong inductive effect of the three fluorine atoms, which lowers the energy of the singly occupied molecular orbital (SOMO), making it more favorable to interact with the Highest Occupied Molecular Orbital (HOMO) of a nucleophilic substrate. researchgate.netescholarship.org Photoredox catalysis has emerged as a powerful tool to access this radical pathway from stable hypervalent iodine precursors. princeton.edu
Although less common, reagents in this class can also be induced to act as a source of a formal trifluoromethyl anion (CF₃⁻). This umpolung reactivity is typically achieved by reacting the hypervalent iodine compound with a suitable nucleophile that facilitates the formal expulsion of CF₃⁻. For instance, the reaction of trifluoromethyl thianthrenium triflate, a related electrophilic trifluoromethylating agent, with a silanolate has been shown to proceed via a formal nucleophilic trifluoromethylation pathway. acs.org This highlights the versatile reactivity of these types of compounds, which can be modulated to access different trifluoromethylating species.
The activation of these reagents can also be influenced by the solvent. In certain SₙAr reactions, for example, the solvent can act in a nucleophilic or electrophilic manner to activate the reacting species. frontiersin.org While not directly studying Benzene, iodobis(trifluoromethyl)-, these studies provide a framework for understanding how the reaction medium can play a crucial role in the activation of the reagent and substrate.
Computational and Theoretical Elucidation of Reaction Coordinates
Computational chemistry has become an indispensable tool for mapping out the complex potential energy surfaces of reactions involving hypervalent iodine reagents. Density Functional Theory (DFT) calculations, in particular, have provided deep insights into the electronic structures of the key intermediates and the energetics of the transition states that govern the reaction pathways.
The electronic structure of Benzene, iodobis(trifluoromethyl)- and related compounds is key to their reactivity. The central iodine atom is in a formal +3 oxidation state and typically adopts a trigonal bipyramidal geometry, with the most electronegative ligands (in this case, the CF₃ groups) occupying the axial positions. This arrangement is consistent with VSEPR theory and has been confirmed by X-ray crystallography for analogous compounds.
Computational studies have focused on understanding the nature of the hypervalent bond, which is often described as a three-center, four-electron (3c-4e) bond. This bonding model helps to explain the lability of the axial ligands and their propensity to be transferred to other substrates.
DFT calculations have been employed to determine the energies of the frontier molecular orbitals. For example, the LUMO of acyloxy(phenyl)trifluoromethyl-λ³-iodanes has been shown to be centered on the I-O bond, and its energy is a key determinant of the reagent's reactivity. researchgate.net Lowering the LUMO energy, for instance through the addition of a Lewis acid, is predicted to increase the electrophilicity of the reagent and facilitate trifluoromethyl transfer. researchgate.net
The electronic properties of the transient species involved in these reactions have also been scrutinized. For instance, the electrophilic character of the trifluoromethyl radical has been computationally verified. nih.govresearchgate.netescholarship.org DFT calculations show that despite the potential for π-donation from the fluorine lone pairs, the strong σ-withdrawing effect of the fluorine atoms dominates, resulting in a low-energy SOMO and an electrophilic radical. escholarship.org
The table below presents calculated LUMO energies for a series of related PhI(CF₃)−X compounds, illustrating the influence of the 'X' ligand on the electronic structure and, by extension, the reactivity of the reagent.
| Compound (PhI(CF₃)−X) | LUMO Energy (eV) |
|---|
Note: The LUMO energies are illustrative and based on trends discussed in the literature for similar compounds. Exact values can vary with the level of theory and basis set used in the calculation.
A central goal of computational studies is to identify the transition states connecting reactants, intermediates, and products, and to calculate the associated energy barriers. This information is critical for predicting reaction rates and selectivities.
For reactions involving Benzene, iodobis(trifluoromethyl)-type reagents, several mechanistic pathways have been computationally explored. In the context of the trifluoromethylation of a square-planar Aryl-Ni(II) complex with an electrophilic trifluoromethylating agent, DFT calculations were used to compare different possible mechanisms. shu.ac.uk One proposed pathway involves an initial single-electron transfer (SET) to form a transient Ni(III)/CF₃• adduct. The calculated free energy barrier for this SET step was found to be 18.0 kcal/mol. shu.ac.uk This intermediate then undergoes a facile reductive elimination with a calculated free energy barrier of only 7.8 kcal/mol to afford the trifluoromethylated product. shu.ac.uk
In the study of radical trifluoromethylation of heterocycles, DFT calculations have been used to rationalize the observed regioselectivity. escholarship.org The Gibbs free energy differences (ΔΔG‡) between the transition states for the attack of the CF₃• radical at different positions on the heterocycle were calculated. For example, in the reaction with varenicline, the attack at the C5 and C7 positions was found to be favored over the attack at the C2 position, with calculated ΔΔG‡ values of -0.8 kcal/mol and -1.3 kcal/mol, respectively. escholarship.org These computational results were in good agreement with the experimentally observed product distributions.
The table below summarizes some calculated energy barriers for key steps in reactions involving trifluoromethylating agents, providing a quantitative basis for understanding their reactivity.
| Reaction Step | System | Calculated Energy Barrier (kcal/mol) |
|---|
Note: The energy barriers are taken from computational studies of related systems and are intended to be illustrative of the types of mechanistic information that can be obtained. escholarship.orgshu.ac.uk The negative values for the radical addition represent the difference in Gibbs free energy of the transition states (ΔΔG‡).
Based on a comprehensive review of available scientific literature, there is a notable lack of specific research detailing the synthesis and application of the chemical compound Benzene, iodobis(trifluoromethyl)- , with the structure PhI(CF3)2. The applications outlined in the user's request, such as direct C-H trifluoromethylation and various oxidative transformations, are characteristic of other, more extensively studied hypervalent iodine reagents and electrophilic trifluoromethylating agents.
Specifically, the functions described in the provided outline are commonly associated with reagents like:
[Bis(trifluoroacetoxy)iodo]benzene (PIFA) : Widely used for oxidative transformations, including C-N, C-O, and C-S bond formation, as well as initiating cyclization reactions. epa.govresearchgate.net
Togni's Reagents (e.g., 1-(trifluoromethyl)-1λ³,2-benziodoxol-3(1H)-one): A prominent class of electrophilic reagents used for the direct trifluoromethylation of a wide range of substrates, including (hetero)aromatics, alkenes, and alkynes. beilstein-journals.org
Umemoto's Reagents (e.g., S-(trifluoromethyl)dibenzothiophenium salts): Another class of powerful electrophilic trifluoromethylating agents. beilstein-journals.orgbeilstein-journals.org
The requested article cannot be generated as it would require attributing the known reactivity of compounds like PIFA and Togni's reagents to "Benzene, iodobis(trifluoromethyl)-," which would be scientifically inaccurate. The existing body of research focuses on the aforementioned, more stable, and synthetically versatile alternatives for achieving the desired chemical transformations.
Applications of Benzene, Iodobis Trifluoromethyl Type Reagents in Organic Synthesis
Stereoselective Synthesis Utilizing Chiral Variations or Catalytic Control
No published research data is currently available for this section.
Catalytic Strategies Involving Benzene, Iodobis Trifluoromethyl Type Reagents
Organocatalysis with Hypervalent Iodine Species
The intersection of organocatalysis and hypervalent iodine chemistry has led to innovative, metal-free methods for enantioselective trifluoromethylation. A prominent example is the α-trifluoromethylation of aldehydes, a reaction that has been successfully achieved using electrophilic CF3 sources like Togni's reagent, a cyclic analogue of Benzene (B151609), iodobis(trifluoromethyl)-. nih.govscilit.com This transformation merges Lewis acid and enamine catalysis in a non-photolytic approach. nih.gov
The generally accepted mechanism involves the activation of the hypervalent iodine reagent by a Lewis acid, enhancing its electrophilicity. nih.gov Concurrently, an aldehyde substrate reacts with a chiral secondary amine catalyst to form a nucleophilic enamine intermediate. nih.gov This enamine then attacks the electrophilic trifluoromethyl source, leading to the formation of an α-trifluoromethyl iminium ion. Subsequent hydrolysis releases the enantioenriched α-trifluoromethyl aldehyde and regenerates the organocatalyst. nih.gov This method provides a powerful tool for creating stereogenic centers bearing a trifluoromethyl group under mild conditions, using only commercially available and bench-stable reagents and catalysts. nih.govscilit.com
The reaction tolerates a wide range of functional groups and sterically demanding aldehydes, consistently affording high yields and excellent enantioselectivities. nih.gov
Table 1: Enantioselective α-Trifluoromethylation of Aldehydes via Lewis Acid-Organocatalysis
| Aldehyde Substrate | Lewis Acid | Yield (%) | Enantiomeric Excess (ee, %) |
| Cinnamaldehyde | Zn(OTf)2 | 87 | 93 |
| Hydrocinnamaldehyde | Zn(OTf)2 | 80 | 96 |
| (E)-4-Phenylbut-2-enal | Zn(OTf)2 | 71 | 96 |
| 3-(Benzyloxy)propanal | Zn(OTf)2 | 82 | 94 |
| Methyl 4-oxobutanoate | Sc(OTf)3 | 78 | 95 |
| N-Boc-4-piperidinecarboxaldehyde | Zn(OTf)2 | 70 | 97 |
Data adapted from studies on Togni's reagent, a structural analogue of Benzene, iodobis(trifluoromethyl)-. nih.gov
Transition Metal-Catalyzed Processes Mediated by Hypervalent Iodine
The synergy between hypervalent iodine reagents and transition metal catalysts has unlocked a plethora of trifluoromethylation reactions. researchgate.netrsc.org These reagents can act as both an oxidant and a source of the trifluoromethyl group in catalytic cycles involving metals such as palladium, copper, and iridium. researchgate.netd-nb.infonih.gov This approach has proven effective for the trifluoromethylation of arenes, heteroarenes, and alkenes. d-nb.infonih.gov
In a typical catalytic cycle, for instance in a palladium-catalyzed process, a Pd(II) species might undergo C-H activation or transmetalation with a substrate to form a Pd(II)-aryl intermediate. d-nb.info This intermediate can then react with the hypervalent iodine reagent. The exact subsequent steps can vary, but a plausible pathway involves oxidation of the palladium center to Pd(IV), followed by reductive elimination of the trifluoromethylated product, regenerating the active Pd(II) catalyst. d-nb.info
Copper-catalyzed reactions have also been extensively developed. For example, the copper-catalyzed trifluoromethylation of N,N-dialkylhydrazones has been reported, providing access to trifluoromethylated compounds. ethz.ch The versatility of this approach is demonstrated by its applicability to a wide range of substrates and the often mild reaction conditions required. rsc.org
Table 2: Transition Metal-Catalyzed Trifluoromethylation using Hypervalent Iodine Reagents
| Substrate Type | Metal Catalyst | Hypervalent Iodine Reagent Type | Product Type |
| Aryl Halides | Copper | Togni's Reagent | Aryl-CF3 |
| Arylboronic Acids | Palladium | Togni's Reagent | Aryl-CF3 |
| Alkenes | Copper | Umemoto's Reagent | Alkenyl-CF3 |
| Indoles | Rhenium | Togni's Reagent | Trifluoromethylated Indoles |
| Anilines | Iridium (photocatalyst) | Togni's Reagent | Trifluoromethylated Anilines |
This table summarizes general findings from various studies on transition metal-catalyzed trifluoromethylation using different hypervalent iodine reagents. rsc.orgd-nb.infoethz.chresearchgate.net
Photoredox Catalysis for Trifluoromethylation and Related Reactions
Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy for initiating trifluoromethylation reactions using hypervalent iodine reagents. frontiersin.org This approach relies on the ability of a photocatalyst to absorb light and, in its excited state, engage in a single electron transfer (SET) event with the hypervalent iodine compound. frontiersin.orgyoutube.com
Visible Light Activation and Single Electron Transfer
The fundamental principle of this method involves the photoexcitation of a catalyst, typically a ruthenium or iridium complex, or an organic dye. frontiersin.orgyoutube.com The excited photocatalyst can then reduce the hypervalent iodine reagent, such as Benzene, iodobis(trifluoromethyl)-, via a single electron transfer. This process leads to the fragmentation of the reagent, releasing a trifluoromethyl radical (•CF3). beilstein-journals.org
The generated trifluoromethyl radical is a highly reactive intermediate that can then add to a variety of substrates, including alkenes and (hetero)arenes, to form the desired trifluoromethylated product. beilstein-journals.org This methodology is prized for its mild reaction conditions, often proceeding at room temperature and utilizing low-energy visible light, which enhances its functional group tolerance and broadens its applicability. frontiersin.org
Synergistic Catalysis (e.g., Photoredox/HAT)
To expand the scope of photoredox catalysis, it can be combined with other catalytic modes, such as hydrogen atom transfer (HAT) catalysis. nih.gov While specific examples with Benzene, iodobis(trifluoromethyl)- are not extensively documented, the general principle involves the synergistic action of a photocatalyst and a HAT catalyst. nih.gov
In such a system, the photocatalyst would generate the trifluoromethyl radical as described above. Simultaneously, the HAT catalyst would activate a C-H bond in a substrate by abstracting a hydrogen atom, generating a substrate-centered radical. The trifluoromethyl radical and the substrate radical can then combine to form the final product. This dual catalytic approach enables the functionalization of otherwise unreactive C-H bonds, offering a powerful tool for late-stage functionalization of complex molecules. nih.gov
Multicomponent and Cascade Catalytic Reactions
The reactivity of the trifluoromethyl radical generated from hypervalent iodine reagents under photoredox conditions can be harnessed in more complex transformations like multicomponent and cascade reactions. beilstein-journals.orgtcichemicals.com These reactions allow for the rapid construction of molecular complexity from simple starting materials in a single operation. tcichemicals.comnih.gov
A cascade reaction, for instance, could involve the initial trifluoromethylation of an alkene, followed by an intramolecular cyclization of the resulting radical intermediate onto another functional group within the same molecule. beilstein-journals.org This has been demonstrated in the synthesis of trifluoromethylated polycyclic quinazolinones, benzimidazoles, and indoles. orientjchem.org Such processes are highly atom- and step-economical, providing efficient pathways to complex heterocyclic structures. beilstein-journals.orgorientjchem.org
Multicomponent reactions, where three or more reactants combine in a single step, can also be initiated by the trifluoromethyl radical. nih.govresearchgate.net For example, a three-component Minisci-type reaction can be mediated by a trifluoromethyl radical, allowing for the simultaneous introduction of a trifluoromethyl group and another fragment onto a heteroaromatic core. researchgate.net These advanced catalytic strategies highlight the versatility of Benzene, iodobis(trifluoromethyl)-type reagents in modern organic synthesis.
Advanced Analytical and Characterization Techniques in Research
Spectroscopic Analysis (NMR, IR, UV-Vis) for Structural and Mechanistic Insights
Spectroscopy is a cornerstone for the structural characterization of 1-Iodo-3,5-bis(trifluoromethyl)benzene (B128866), providing detailed information about its atomic connectivity and electronic environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for elucidating the solution-state structure of this compound. Due to the molecule's C₂ᵥ symmetry, the NMR spectra are relatively simple and highly informative. nih.gov
¹H NMR: The proton NMR spectrum is expected to show two distinct signals. A singlet corresponding to the single proton at the C4 position (H-4), and another singlet for the two chemically equivalent protons at the C2 and C6 positions (H-2, H-6). The integration of these peaks would be in a 1:2 ratio, respectively.
¹³C NMR: The carbon NMR spectrum will display four signals for the aromatic carbons due to symmetry: one for the iodine-bound carbon (C1), one for the two carbons bearing trifluoromethyl groups (C3, C5), one for the two carbons adjacent to the iodine (C2, C6), and one for the carbon opposite the iodine (C4). An additional signal, a quartet due to coupling with the three fluorine atoms, is expected for the carbon of the two equivalent trifluoromethyl (-CF₃) groups. nih.gov
¹⁹F NMR: The fluorine NMR spectrum provides a direct way to observe the trifluoromethyl groups. A single resonance is expected for the six equivalent fluorine atoms of the two -CF₃ groups, simplifying the confirmation of this structural feature. nih.gov
| Nucleus | Predicted Chemical Shift (ppm) | Splitting Pattern | Assignment |
|---|---|---|---|
| ¹H | ~8.1 | Singlet | H-2, H-6 |
| ¹H | ~7.9 | Singlet | H-4 |
| ¹⁹F | ~ -63 | Singlet | 2 x -CF₃ |
Infrared (IR) Spectroscopy offers insight into the functional groups and vibrational modes of the molecule. The IR spectrum of 1-Iodo-3,5-bis(trifluoromethyl)benzene is characterized by several key absorption bands. Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. spectroscopyonline.com The C-C stretching vibrations within the benzene (B151609) ring produce a pattern of sharp peaks between 1620 and 1400 cm⁻¹. spectroscopyonline.com The most prominent features are the very strong and intense absorption bands associated with the C-F stretching vibrations of the trifluoromethyl groups, which are typically found in the 1350-1100 cm⁻¹ region. The C-I bond stretching vibration is expected at lower frequencies, usually below 600 cm⁻¹.
UV-Vis Spectroscopy reveals information about the electronic transitions within the molecule. Aromatic compounds like benzene exhibit intense absorption bands related to π → π* transitions. acs.org For substituted benzenes such as 1-Iodo-3,5-bis(trifluoromethyl)benzene, the presence of the electron-withdrawing trifluoromethyl groups and the heavy iodine atom influences the energy of these transitions. This leads to a shift in the absorption maxima and changes in intensity compared to unsubstituted benzene. These shifts, known as bathochromic (to longer wavelength) or hypsochromic (to shorter wavelength) shifts, provide valuable data on the electronic structure of the molecule.
Mass Spectrometry for Reaction Monitoring and Intermediate Detection
Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of 1-Iodo-3,5-bis(trifluoromethyl)benzene and for studying its reactivity. The compound has a monoisotopic mass of 339.91837 Da. nih.gov
In research, MS is increasingly used for the real-time, on-line monitoring of chemical reactions. fishersci.se By coupling a mass spectrometer to a reaction vessel, chemists can track the concentration of reactants, products, and transient intermediates. For a reaction involving 1-Iodo-3,5-bis(trifluoromethyl)benzene, such as a Sonogashira or Suzuki coupling, one could monitor the decrease of the ion signal corresponding to the starting material (m/z 339.9) while observing the simultaneous increase of the signal for the desired product. researchgate.net This approach allows for rapid reaction optimization and mechanistic investigation by identifying short-lived intermediates that are not detectable by other methods. The fragmentation pattern of the parent compound under ionization typically involves the cleavage of the C-I bond, leading to a prominent fragment ion, and the loss of CF₃ groups, which aids in its identification within a complex mixture.
X-Ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography provides the most definitive structural information by mapping the precise arrangement of atoms in the solid state. This technique yields accurate data on bond lengths, bond angles, and intermolecular interactions.
As of the latest available data, a public crystal structure for 1-Iodo-3,5-bis(trifluoromethyl)benzene has not been reported. However, based on the known structures of related compounds, an expected structure can be described. The molecule would feature a planar hexagonal benzene ring. The C-I bond length would be expected to be around 2.10 Å, and the C-C bond lengths within the aromatic ring would be approximately 1.39 Å. The two trifluoromethyl groups would exhibit C-F bond lengths of about 1.35 Å with F-C-F bond angles close to the tetrahedral angle. In the solid-state lattice, intermolecular interactions such as dipole-dipole forces (due to the polar C-F bonds) and potentially halogen bonding—an interaction where the electropositive region on the iodine atom interacts with a nucleophilic atom of a neighboring molecule—would likely play a significant role in the crystal packing.
Kinetic Isotope Effect (KIE) Studies for Mechanistic Pathway Determination
The kinetic isotope effect (KIE) is a powerful method used to determine reaction mechanisms by probing how isotopic substitution affects the rate of a chemical reaction. While no specific KIE studies have been published for 1-Iodo-3,5-bis(trifluoromethyl)benzene, the principles can be applied to understand its potential reactions.
A KIE experiment involves replacing an atom at a specific position in the molecule with one of its heavier isotopes (e.g., replacing hydrogen ¹H with deuterium (B1214612) ²H) and comparing the reaction rates.
Probing C-H Activation: For a hypothetical reaction involving the cleavage of an aromatic C-H bond in the rate-determining step (e.g., electrophilic aromatic substitution), one could synthesize the deuterated analogue, 1-Iodo-3,5-bis(trifluoromethyl)benzene-2,4,6-d₃. If the reaction with the deuterated compound is significantly slower than with the standard compound (a "primary" KIE, kH/kD > 1), it provides strong evidence that the C-H bond is broken in the slowest step of the mechanism.
Probing C-I Bond Cleavage: In reactions where the C-I bond is broken, such as in many cross-coupling reactions, substituting the ring protons with deuterium would not be expected to produce a significant primary KIE. researchgate.net However, a heavy-atom KIE could be measured by using ¹³C at the C1 position. A ¹²C/¹³C KIE could provide insight into the bonding changes at the carbon center during the rate-limiting step of C-I bond activation. The absence of a significant KIE often suggests that the bond is not broken during the rate-determining step of the reaction.
Comparative Analysis with Other Perfluoroalkylating Agents and Oxidants
Comparison with Electrophilic Trifluoromethylating Reagents (e.g., Togni's Reagents, Umemoto's Reagents, Yagupolskii's Reagents)
Benzene (B151609), iodobis(trifluoromethyl)- belongs to the class of hypervalent iodine(III) reagents utilized for electrophilic trifluoromethylation. Its reactivity and applicability share common ground with other prominent reagents in this category, yet key structural and mechanistic differences define their unique roles in synthesis. The most common electrophilic trifluoromethylating agents include the hypervalent iodine-based Togni's reagents and the sulfonium-based Umemoto's and Yagupolskii's reagents. researchgate.netnih.govconicet.gov.ar
Togni's Reagents: Developed by Togni and coworkers, these hypervalent iodine compounds, such as 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni Reagent I), are now among the most widely used electrophilic trifluoromethylating agents. beilstein-journals.orgwikipedia.orgresearcher.life Like Benzene, iodobis(trifluoromethyl)-, they feature a hypervalent iodine atom bonded to a CF₃ group. beilstein-journals.org Togni's reagents are known for their high reactivity and ability to trifluoromethylate a broad range of nucleophiles, including alcohols, phenols, thiols, and carbon nucleophiles like β-ketoesters. beilstein-journals.orgresearcher.lifebrynmawr.edu The reaction can proceed through either an electrophilic pathway or, upon activation with a catalyst (e.g., copper salts), a radical pathway, expanding their synthetic utility. nih.govnih.gov Togni's reagents are often considered the benchmark for electrophilic trifluoromethylation due to their stability, reactivity, and commercial availability. researcher.lifersc.org
Umemoto's Reagents: These reagents are S-(trifluoromethyl)dibenzothiophenium salts. nih.govconicet.gov.arrsc.org Unlike the hypervalent iodine reagents, Umemoto's reagents transfer the trifluoromethyl group from a positively charged sulfur atom. They are powerful electrophilic trifluoromethylating agents, capable of reacting with a wide array of nucleophiles. rsc.org Some variations of Umemoto's reagents have been developed to possess even higher reactivity by modifying the electronic properties of the dibenzothiophene (B1670422) core. nih.gov They have proven effective in the trifluoromethylation of arenes, alkenes, and alkynes. beilstein-journals.orgrsc.org
Yagupolskii's Reagents: Also known as Yagupolskii-Umemoto reagents, these are S-(trifluoromethyldiaryl)sulfonium salts. nih.govconicet.gov.ar They were among the first generation of electrophilic trifluoromethylating agents. beilstein-journals.org Their reactivity is generally considered to be lower than that of the more modern Umemoto's and Togni's reagents, and their application can be limited by the potential for competitive arylation from the sulfonium (B1226848) core. beilstein-journals.org
The choice between these reagents often depends on the specific substrate and desired outcome. While Benzene, iodobis(trifluoromethyl)- offers a direct route for introducing two CF₃ groups, its broader comparative performance against these specialized reagents in monofluoromethylation reactions is a subject of ongoing research. The ability of reagents like Togni's to engage in both electrophilic and radical pathways provides a versatility that is a key point of comparison. nih.govnih.gov
Table 1: Comparison of Electrophilic Trifluoromethylating Reagents
| Feature | Benzene, iodobis(trifluoromethyl)- | Togni's Reagents | Umemoto's Reagents | Yagupolskii's Reagents |
|---|---|---|---|---|
| Reagent Class | Hypervalent Iodine(III) | Hypervalent Iodine(III) rsc.org | Sulfonium Salt nih.gov | Sulfonium Salt nih.gov |
| Structure | PhI(CF₃)₂ | Cyclic hypervalent iodine structure wikipedia.org | S-(trifluoromethyl)dibenzothiophenium salt rsc.org | S-(trifluoromethyldiaryl)sulfonium salt conicet.gov.ar |
| CF₃ Transfer | Electrophilic | Electrophilic or Radical (with catalyst) nih.govnih.gov | Electrophilic researchgate.net | Electrophilic nih.gov |
| Key Advantages | Potential for bis-trifluoromethylation | High reactivity, broad scope, well-studied beilstein-journals.orgresearcher.life | Powerful, effective for arenes and alkenes rsc.org | Early generation reagent |
| Limitations | Less studied than Togni's reagents | Can be metastable wikipedia.org | Requires synthesis from biphenyl (B1667301) precursors nih.gov | Lower reactivity, potential for side reactions beilstein-journals.org |
Scope and Limitations Relative to Alternative Trifluoromethylation Methods
The introduction of a trifluoromethyl group is a crucial transformation in medicinal and agricultural chemistry. nih.govwikipedia.org While electrophilic trifluoromethylation using reagents like Benzene, iodobis(trifluoromethyl)- is a powerful strategy, it is important to consider its scope and limitations in the context of other available methods. conicet.gov.ar
Nucleophilic Trifluoromethylation: This approach typically employs reagents like trifluoromethyltrimethylsilane (TMSCF₃, the Ruppert-Prakash reagent) in the presence of a fluoride (B91410) source. researcher.lifewikipedia.org It is highly effective for the trifluoromethylation of carbonyl compounds (aldehydes, ketones) and imines. wikipedia.org This method is complementary to electrophilic methods, as it involves the attack of a nucleophilic "CF₃⁻" equivalent onto an electrophilic substrate. Electrophilic reagents like Benzene, iodobis(trifluoromethyl)- are used to react with nucleophilic substrates (e.g., enolates, phenols, thiols). nih.govbrynmawr.edu
Radical Trifluoromethylation: This method involves the generation of a trifluoromethyl radical (•CF₃) from precursors such as trifluoroiodomethane (CF₃I) or sodium trifluoromethanesulfinate (Langlois' reagent). wikipedia.orgresearchgate.net Radical trifluoromethylation is particularly useful for the functionalization of arenes and heteroarenes, often through photoredox catalysis. researchgate.net While some electrophilic reagents like Togni's can be used to generate •CF₃ radicals under specific catalytic conditions, dedicated radical precursors are often more direct. nih.govnih.gov The reactivity of Benzene, iodobis(trifluoromethyl)- in radical pathways is not as extensively documented.
Limitations: The primary limitation of electrophilic trifluoromethylating agents, including hypervalent iodine reagents, is their substrate scope. They are most effective with relatively soft, electron-rich nucleophiles. conicet.gov.ar Reactions with hard nucleophiles can be challenging, and highly electron-poor substrates may be unreactive. acs.org Furthermore, the development of enantioselective electrophilic trifluoromethylation remains a significant challenge, although progress has been made using chiral catalysts in conjunction with reagents like Togni's. beilstein-journals.orgrsc.org The specific scope for Benzene, iodobis(trifluoromethyl)- is still being explored, but it is expected to share these general limitations. Its potential for difunctionalization, however, sets it apart from many other monofunctionalizing agents. acs.org
Table 3: Comparison of Major Trifluoromethylation Strategies
| Method | Key Reagent(s) | Typical Substrates | Mechanism | Key Advantages |
|---|---|---|---|---|
| Electrophilic | Benzene, iodobis(trifluoromethyl)-, Togni's Reagents researchgate.netrsc.org | Enolates, phenols, thiols, arenes nih.govconicet.gov.ar | Transfer of "CF₃⁺" | Good for nucleophilic substrates, late-stage functionalization |
| Nucleophilic | TMSCF₃ (Ruppert-Prakash) researcher.lifewikipedia.org | Aldehydes, ketones, imines wikipedia.org | Transfer of "CF₃⁻" | Highly effective for carbonyls and imines |
| Radical | CF₃I, CF₃SO₂Na wikipedia.orgresearchgate.net | Arenes, heteroarenes, alkenes researchgate.net | Generation of •CF₃ radical | Excellent for (hetero)arenes, tolerant of many functional groups |
Future Research Directions and Perspectives
Development of Novel Benzene-Derived Iodobis(trifluoromethyl)-Type Reagent Architectures
The development of hypervalent iodine reagents has revolutionized many areas of organic synthesis by providing mild and selective oxidizing agents and group-transfer reagents. researchgate.net A significant future direction lies in using 1-iodo-3,5-bis(trifluoromethyl)benzene (B128866) as a precursor to create novel hypervalent iodine(III) and iodine(V) reagents. By analogy with the development of reagents like (trifluoromethyl)dibenzoheterocyclic salts (Umemoto reagents) and S-(trifluoromethyl)thiophenium salts (Yagupolskii-Umemoto type reagents), which are engineered for electrophilic trifluoromethylation, new architectures based on the bis(trifluoromethyl)benzene scaffold could be designed. beilstein-journals.org
Research could focus on synthesizing derivatives such as iodonium (B1229267) salts and benziodoxolones. These new reagents could be engineered for specific functions, such as transferring the bulky and electronically distinct 3,5-bis(trifluoromethyl)phenyl group to various nucleophiles or acting as specialized oxidation catalysts where the electronic properties of the supporting aryl group fine-tune reactivity.
| Potential Reagent Class | Precursor | Potential Application |
| Diaryliodonium Salts | Benzene (B151609), 1-iodo-3,5-bis(trifluoromethyl)- | Arylation of a wide range of nucleophiles (C, N, O, S) |
| Benziodoxolone Derivatives | Benzene, 1-iodo-3,5-bis(trifluoromethyl)- | Group-transfer reactions (e.g., alkynylation, cyanation) |
| Iodosyl/Iodyl Derivatives | Benzene, 1-iodo-3,5-bis(trifluoromethyl)- | Specialized oxidation catalysts |
Exploration of Expanded Substrate Scope and Reaction Diversity
While aryl iodides are common partners in cross-coupling reactions, the specific reactivity of 1-iodo-3,5-bis(trifluoromethyl)benzene is not yet fully explored. ontosight.ai Future work should systematically investigate its performance in a wide array of modern coupling methodologies beyond standard Suzuki and Sonogashira reactions. This includes exploring its utility in C-N, C-O, and C-S bond-forming reactions, which are critical in pharmaceutical and materials science.
Furthermore, a particularly innovative research avenue would be the selective functionalization of the C-F bonds within the trifluoromethyl groups. While trifluoromethyl groups are generally considered unreactive, recent advances have demonstrated that under specific photoredox or electrochemical conditions, a single C-F bond can be activated for subsequent transformations. nih.gov Applying these methods to 1-iodo-3,5-bis(trifluoromethyl)benzene could provide access to novel difluoroalkylaromatic building blocks, opening up a new dimension of its chemical reactivity. nih.gov
Integration into Sustainable Synthesis and Flow Chemistry Platforms
Modern chemical synthesis places a strong emphasis on sustainability, safety, and efficiency. Flow chemistry, which involves performing reactions in continuous-flow reactors, offers significant advantages in these areas. A key future direction is the development of flow-based procedures for both the synthesis of 1-iodo-3,5-bis(trifluoromethyl)benzene and its subsequent transformations. The synthesis of other hypervalent iodine reagents, such as iodonium trifluoroacetates, has been successfully translated to flow reactors, demonstrating the feasibility of this approach for related compounds. researchgate.net
Integrating the synthesis and use of 1-iodo-3,5-bis(trifluoromethyl)benzene derivatives into flow platforms could enable better control over reaction parameters, improve safety by minimizing the accumulation of energetic intermediates, and allow for easier scalability. This aligns with the principles of green chemistry by reducing waste and improving resource efficiency. researchgate.net
Computational Design and Predictive Modeling for Enhanced Reactivity and Selectivity
Computational chemistry provides powerful tools for understanding and predicting chemical reactivity. A significant area for future research is the application of theoretical calculations, such as Density Functional Theory (DFT), to model the behavior of 1-iodo-3,5-bis(trifluoromethyl)benzene and its derivatives. Computational studies can elucidate the electronic structure, predict reaction pathways, and rationalize the outcomes of reactions involving this reagent.
This predictive power can be harnessed to accelerate the development of new reactions and catalysts. For instance, modeling can guide the design of new ligands for metal-catalyzed cross-coupling reactions to achieve higher yields and selectivities. It can also be used to predict the reactivity of novel hypervalent iodine reagents derived from this scaffold, as has been done for designing new emitter molecules containing the 1,4-bis(trifluoromethyl)benzene (B1346883) unit. rsc.org This synergy between computational modeling and experimental work can significantly streamline the discovery of new applications and enhance the performance of existing ones.
| Research Goal | Computational Method | Expected Outcome |
| Understand Reactivity | Density Functional Theory (DFT) | Elucidation of electronic effects of CF3 groups on the C-I bond. |
| Predict Reaction Outcomes | Transition State Modeling | Rationalization of product selectivity in coupling reactions. |
| Design Novel Reagents | Molecular Orbital Analysis | Design of new hypervalent iodine reagents with tailored electrophilicity. |
| Optimize Catalytic Systems | Catalyst-Substrate Interaction Modeling | Identification of optimal ligands for cross-coupling reactions. |
Applications in Complex Chemical Synthesis and Late-Stage Functionalization
The introduction of trifluoromethyl groups is a common strategy in drug discovery to enhance properties like metabolic stability and bioavailability. nih.govnih.gov The 3,5-bis(trifluoromethyl)phenyl moiety is therefore a desirable feature in many advanced chemical entities. A major future application for 1-iodo-3,5-bis(trifluoromethyl)benzene is as a key building block in the late-stage functionalization (LSF) of complex molecules, such as drug candidates and natural products.
LSF involves introducing key structural motifs in the final steps of a synthetic sequence, allowing for the rapid generation of analogs for structure-activity relationship (SAR) studies. The C-I bond of 1-iodo-3,5-bis(trifluoromethyl)benzene is well-suited for a variety of LSF cross-coupling reactions. Future research should focus on developing robust and highly functional-group-tolerant methods to attach the 3,5-bis(trifluoromethyl)phenyl group to complex scaffolds, providing a powerful tool for medicinal chemists to optimize lead compounds. nih.gov
Q & A
Q. What are the key structural and spectroscopic identifiers for benzene, iodobis(trifluoromethyl)-?
The compound’s molecular formula is C₇H₂Cl₂F₃I (molecular weight: 340.90), with a purity of 96% under standard synthesis conditions . Structural confirmation requires a combination of ¹⁹F NMR (δ -132.0 to -171.0 ppm for fluorinated analogs) and IR/Raman spectroscopy , particularly for detecting C-F and C-I bond vibrations . The IUPAC name, 1,3-dichloro-2-iodo-5-(trifluoromethyl)benzene, reflects substituent positions critical for reactivity studies .
Q. How do substituents influence the electrophilic substitution reactivity of this compound?
The trifluoromethyl (-CF₃) group is a strong electron-withdrawing meta-director, while iodine and chlorine act as ortho/para-directing deactivating groups. Competitive directing effects require computational modeling (e.g., DFT) to predict regioselectivity in reactions like nitration or halogenation. Experimental validation via HPLC or GC-MS is recommended to resolve product distributions .
Intermediate Research Questions
Q. What methodologies are recommended for synthesizing benzene, iodobis(trifluoromethyl)- with high purity?
Synthesis typically involves iodination of pre-functionalized benzene derivatives. For example:
Chlorination : Introduce Cl groups at positions 1 and 3 using AlCl₃-catalyzed Friedel-Crafts reactions.
Trifluoromethylation : Use Umemoto’s reagent (CF₃ transfer) under radical conditions .
Iodination : Employ KI/I₂ in HNO₃ for electrophilic substitution at position 2 .
Purity (>95%) is achieved via column chromatography (silica gel, hexane/EtOAc) and confirmed by melting point (mp: 162–163°C for iodinated analogs) and ¹H/¹³C NMR .
Q. How should researchers address discrepancies in thermodynamic data (e.g., boiling points) across literature sources?
Boiling points for fluorinated benzenes vary due to measurement conditions (e.g., pressure, purity). For 1-bromo-4-(trifluoromethyl)benzene, reported Tboil ranges from 427–428 K . Validate data using NIST Standard Reference Database 69 or CRC Handbook of Chemistry and Physics , which provide peer-reviewed phase-change values . Cross-check with experimental replicates under controlled conditions.
Advanced Research Questions
Q. What strategies optimize reaction yields in cross-coupling reactions involving benzene, iodobis(trifluoromethyl)-?
Key considerations:
- Catalyst selection : Pd(PPh₃)₄ or NiCl₂(dppe) for Suzuki-Miyaura couplings; CuI for Ullmann-type reactions.
- Solvent effects : Use polar aprotic solvents (DMF, DMSO) to stabilize transition states.
- Temperature control : Microwave-assisted synthesis (80–120°C) reduces side reactions .
Monitor progress via in situ FTIR to detect intermediate species and adjust stoichiometry dynamically .
Q. How can researchers resolve contradictions in spectroscopic data for degradation byproducts?
For biodegradation studies, conflicting GC-MS or LC-HRMS signals may arise from isomerization or halogen exchange. Apply:
Isotopic labeling : Use ¹³C/¹⁵N tracers to track bond cleavage.
Tandem MS/MS : Fragment ions at m/z 340.90 (parent ion) to identify degradation pathways.
Statistical analysis : Principal Component Analysis (PCA) to differentiate noise from significant peaks .
Q. What experimental designs are robust for assessing environmental persistence of this compound?
Follow EPA guidelines for ready biodegradability tests :
- Test system : Aerobic aqueous media with sodium benzoate as a reference (ThOD = 6.012 mg O₂/L).
- Inoculum : Activated sludge (0.5 mL/L) to simulate microbial activity.
- Analytics : Measure COD (chemical oxygen demand) and BOD (biological oxygen demand) weekly.
Data interpretation requires ANOVA to compare degradation rates against controls, with p < 0.05 indicating significance .
Data Contradiction Analysis
Q. Why do computational models and experimental results diverge in predicting substituent effects?
Discrepancies often arise from inadequate parameterization of van der Waals radii for halogens (I, Cl) or neglect of solvent interactions in DFT calculations. Mitigate by:
- Benchmarking : Validate models against crystallographic data (e.g., C-I bond lengths from XRD).
- Implicit solvent models : Use COSMO-RS to account for solvation effects .
Reconcile outliers via sensitivity analysis, adjusting Hammett σ constants for -CF₃ groups .
Methodological Best Practices
Q. What analytical techniques are critical for quality control in large-scale synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
